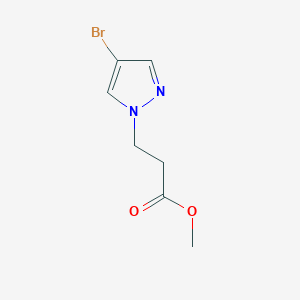

methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-bromopyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBCHSRWJQMUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629694 | |

| Record name | Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007517-46-5 | |

| Record name | Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate. This compound serves as a valuable, functionalized building block in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold in a multitude of therapeutic agents.[1][2] The guide begins with the synthesis of the crucial precursor, 4-bromopyrazole, followed by a robust aza-Michael addition protocol. Each step is accompanied by an in-depth explanation of the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind the experimental choices. The final section is dedicated to the structural elucidation of the target molecule using modern analytical techniques, including NMR, MS, and IR spectroscopy.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved drugs with applications as anti-inflammatory, anti-cancer, and neurological agents.[1] The functionalization of this heterocyclic core allows for the fine-tuning of pharmacological properties. This compound is a particularly useful intermediate. The bromine atom at the C4 position provides a reactive handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the propanoate ester chain offers a site for amide bond formation or other modifications.[1][3] This guide presents a reliable and scalable two-step synthesis to access this versatile compound.

Synthetic Strategy and Workflow

The synthesis is approached in a two-step sequence starting from commercially available 1H-pyrazole. The first step involves the regioselective bromination of the pyrazole ring to yield 4-bromopyrazole. The second, and final, step is the N-alkylation of 4-bromopyrazole with methyl acrylate via an aza-Michael addition reaction.

Experimental Protocols

Part A: Synthesis of 4-Bromopyrazole

Rationale: The direct bromination of pyrazole is an efficient method to produce the required precursor. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its solid, easy-to-handle nature and its ability to provide a source of electrophilic bromine in a controlled manner, often leading to higher regioselectivity and cleaner reactions compared to elemental bromine.[4] Water is an effective and environmentally benign solvent for this transformation.

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask, add 1H-pyrazole (10.0 g, 147 mmol) and deionized water (150 mL). Stir the suspension at room temperature to achieve partial dissolution.

-

Reagent Addition: Add N-bromosuccinimide (26.1 g, 147 mmol, 1.0 eq.) to the suspension in a single portion. The reaction mixture will immediately turn milky white.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M aqueous sodium carbonate (Na₂CO₃) solution (50 mL) and saturated brine (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture to afford 4-bromopyrazole as a white to cream crystalline solid.[4][5]

Part B: Synthesis of this compound

Rationale: The core of this synthesis is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2][6] The N-H proton of pyrazole is weakly acidic; therefore, a base is required to deprotonate it, generating the more nucleophilic pyrazolate anion. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is a mild, effective base with good solubility in polar aprotic solvents like acetonitrile, facilitating a heterogeneous reaction that is easy to work up.

Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole (5.0 g, 34.0 mmol), cesium carbonate (Cs₂CO₃, 16.6 g, 51.0 mmol, 1.5 eq.), and acetonitrile (50 mL).

-

Reagent Addition: Add methyl acrylate (4.6 mL, 51.0 mmol, 1.5 eq.) to the suspension via syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-16 hours. Monitor the reaction by TLC until the starting 4-bromopyrazole is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) is typically effective. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear oil or a low-melting solid.

Characterization and Structural Elucidation

Comprehensive analytical techniques are required to confirm the identity, structure, and purity of the synthesized product. The workflow below outlines the standard characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

-

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their neighboring environments.

-

Expected Signals: Two singlets in the aromatic region corresponding to the two protons on the pyrazole ring. Two triplets in the aliphatic region corresponding to the two methylene (-CH₂-) groups of the propanoate chain, showing coupling to each other. A singlet in the upfield region for the three protons of the methyl ester (-OCH₃) group.

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

-

Expected Signals: Signals for the three distinct carbons of the pyrazole ring (one brominated, two with attached protons). A signal for the ester carbonyl carbon (C=O) at the most downfield position. Signals for the two methylene carbons and the methyl ester carbon.

-

| ¹H NMR Data (Predicted, 400 MHz, CDCl₃) | ¹³C NMR Data (Predicted, 100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.55 (s, 1H) | Pyrazole CH |

| ~7.50 (s, 1H) | Pyrazole CH |

| ~4.40 (t, 2H) | N-CH₂ -CH₂ |

| ~3.70 (s, 3H) | O-CH₃ |

| ~2.95 (t, 2H) | N-CH₂-CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. For halogenated compounds, MS is particularly diagnostic.

-

Key Feature: The presence of a bromine atom is unequivocally confirmed by the characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[7][8] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units: the [M]⁺ peak (containing ⁷⁹Br) and the [M+2]⁺ peak (containing ⁸¹Br).[9][10]

-

Expected Molecular Ion Peaks (for C₇H₉BrN₂O₂):

-

[M]⁺: m/z ≈ 232.0 (corresponding to C₇H₉⁷⁹BrN₂O₂)

-

[M+2]⁺: m/z ≈ 234.0 (corresponding to C₇H₉⁸¹BrN₂O₂)

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Rationale: This technique will confirm the successful incorporation of the methyl propanoate chain onto the pyrazole ring. The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch from the ester functional group.

-

Expected Absorption Bands:

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3150 | C-H stretch | Aromatic (Pyrazole) |

| ~2850-2960 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| ~1735 | C=O stretch | Ester (Strong, Sharp) |

| ~1500-1550 | C=N, C=C stretch | Pyrazole Ring |

| ~1170-1250 | C-O stretch | Ester |

| ~1000-1100 | C-N stretch | Pyrazole Ring |

Conclusion

This guide has detailed a reliable and well-documented two-step synthesis for this compound, a high-value intermediate for chemical and pharmaceutical research. The protocols for the synthesis of 4-bromopyrazole and the subsequent aza-Michael addition are robust and scalable. The described characterization workflow, employing NMR, MS, and IR spectroscopy, provides a comprehensive and self-validating system to confirm the structure and purity of the final product with high confidence. Researchers and drug development professionals can use this guide as an authoritative resource for accessing this versatile chemical building block.

References

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. Available at: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. Available at: [Link]

-

mass spectra - the M+2 peak - Chemguide. Available at: [Link]

-

Michael-type addition of azoles of broad-scale acidity to methyl acrylate - Semantic Scholar. Available at: [Link]

-

Cas 2075-45-8,4-Bromopyrazole | lookchem. Available at: [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Available at: [Link]

-

Michael-type addition of azoles of broad-scale acidity to methyl acrylate - Beilstein Journals. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

-

A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

-

Conversions after given time of the aza‐Michael addition of 1 and 2 to... - ResearchGate. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

-

This compound - PubChemLite. Available at: [Link]

-

Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles - Semantic Scholar. Available at: [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. Available at: [Link]

-

The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+. Available at: [Link]

-

IR spectral data of Pyrazoline derivatives (1-6). - ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

-

This compound - C7H9BrN2O2 | CSSB00000753623. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]

- 3. scielo.org.mx [scielo.org.mx]

- 4. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

An In-Depth Technical Guide to Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The metabolic stability of the pyrazole ring is a key factor in its successful incorporation into a multitude of approved drugs.[3] The functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a highly attractive template for the development of novel therapeutic agents.

This guide focuses on a specific pyrazole derivative, methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate . The presence of a bromine atom at the C4 position offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug screening.[4] The N-alkylation with a methyl propanoate chain introduces an ester functionality that can influence solubility, cell permeability, and potential interactions with biological targets. Understanding the fundamental physical and chemical properties of this molecule is therefore crucial for its effective utilization in research and development.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical properties is fundamental to its handling, formulation, and application in experimental settings.

Core Molecular Data

| Property | Value | Source(s) |

| CAS Number | 1007517-46-5 | [5] |

| Molecular Formula | C₇H₉BrN₂O₂ | [5] |

| Molecular Weight | 233.06 g/mol | [5] |

| Physical Form | Powder | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | COC(=O)CCN1C=C(Br)C=N1 | [6] |

| InChI Key | HIBCHSRWJQMUTN-UHFFFAOYSA-N | [5] |

Estimated Physical Properties

-

Melting Point: The parent compound, 4-bromopyrazole, is a solid with a melting point of 93-96 °C.[7] N-alkylation and the introduction of the propanoate chain will likely alter the crystal packing. It is reasonable to predict that the title compound is a low-melting solid or a high-boiling liquid at room temperature.

-

Boiling Point: 4-bromopyrazole has a high boiling point of 250-260 °C.[7] The N-methylated analog, 4-bromo-1-methyl-pyrazole, has a boiling point of 185-188 °C.[8] The addition of the larger methyl propanoate group will increase the molecular weight and likely result in a higher boiling point than the N-methyl analog, though likely lower than the N-H parent due to the disruption of intermolecular hydrogen bonding.

-

Solubility: Pyrazole itself has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[9] The solubility of pyrazole derivatives is highly dependent on the nature of their substituents.[10] The ester functionality in this compound is expected to confer good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes is likely to be lower.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the aromatic 4-bromopyrazole ring, the N-alkyl chain, and the methyl ester.

The 4-Bromopyrazole Core

The pyrazole ring is aromatic and generally stable. The bromine atom at the C4 position is a key site for synthetic elaboration. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups.[4] This makes the compound a valuable building block for creating more complex molecules.

The N-Propanoate Side Chain

The N1-alkylation of the pyrazole ring is a common strategy in medicinal chemistry. The propanoate side chain can influence the molecule's overall polarity and its ability to form hydrogen bonds, which can be critical for receptor binding.

The Methyl Ester

The methyl ester group can undergo standard ester chemistry. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This transformation can be useful for altering the compound's solubility or for creating a handle for amide bond formation. The ester can also be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Synthesis and Characterization

A logical and efficient method for the synthesis of this compound is the Michael addition of 4-bromopyrazole to methyl acrylate. This reaction is a well-established method for the N-alkylation of pyrazoles.[11]

Proposed Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. lookchem.com [lookchem.com]

- 8. 4-Bromo-1-methyl-1H-pyrazole, 97% 15803-02-8 India [ottokemi.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate | Benchchem [benchchem.com]

An In-Depth Technical Guide to Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS Number: 1007517-46-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyrazole Building Block

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate, identified by CAS number 1007517-46-5, represents a key chemical intermediate in the expansive field of medicinal chemistry. While not extensively characterized as a standalone pharmacologically active agent, its true significance lies in its versatile structure—a functionalized pyrazole core poised for elaboration into a diverse array of more complex molecular entities. The pyrazole scaffold is a cornerstone in modern drug discovery, featured in numerous FDA-approved drugs with applications ranging from anti-inflammatory to anti-cancer therapies[1][2][3]. This guide, from the perspective of a senior application scientist, will delve into the technical properties, synthesis, and strategic applications of this valuable building block, providing a roadmap for its effective utilization in research and development.

Core Properties and Physicochemical Characteristics

A comprehensive understanding of the fundamental properties of a chemical intermediate is paramount for its successful application in multi-step syntheses. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1007517-46-5 | [4] |

| Molecular Formula | C₇H₉BrN₂O₂ | [4][5] |

| Molecular Weight | 233.06 g/mol | [6] |

| IUPAC Name | This compound | [4] |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature |

Strategic Synthesis and Purification

The synthesis of this compound can be approached through established methods for the formation of substituted pyrazoles. A common and effective strategy involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic route, highlighting the key transformations.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative, non-validated protocol based on general synthetic methodologies for pyrazole derivatives[2]:

-

Cyclocondensation: To a solution of a suitable 1,3-dicarbonyl precursor in a protic solvent such as ethanol, an equimolar amount of hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then refluxed for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the substituted pyrazole core.

-

Bromination: The synthesized pyrazole is dissolved in a suitable solvent like acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature. The reaction is stirred until completion.

-

Work-up and Isolation: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the 4-bromopyrazole intermediate.

-

N-Alkylation: The 4-bromopyrazole is reacted with methyl acrylate in the presence of a base (e.g., triethylamine or DBU) in an aprotic solvent. This Michael addition reaction leads to the formation of the final product.

-

Final Purification: The crude product is purified by column chromatography on silica gel to afford this compound in high purity.

The Role of this compound in Drug Discovery

The strategic importance of this molecule stems from its two key reactive handles: the bromo substituent on the pyrazole ring and the methyl ester group of the propanoate side chain. These functionalities allow for a multitude of subsequent chemical transformations, making it a versatile scaffold for generating libraries of diverse compounds.

Potential Synthetic Transformations and Applications

Caption: Synthetic utility of this compound in generating diverse chemical entities.

The diverse biological activities of pyrazole derivatives underscore the potential of this building block. Pyrazoles are known to exhibit a wide range of pharmacological effects, including:

-

Anti-inflammatory: As exemplified by the COX-2 inhibitor Celecoxib[2][7].

-

Anticancer: Various pyrazole derivatives have shown potent antiproliferative activities[1][8].

-

Antimicrobial: The pyrazole nucleus is present in compounds with antibacterial and antifungal properties[1][9].

-

Neurological: Some pyrazole-containing compounds have shown activity as antipsychotics and antidepressants[2].

By leveraging the reactivity of this compound, medicinal chemists can systematically explore the chemical space around the pyrazole core to develop novel drug candidates with tailored pharmacological profiles.

Analytical Characterization

The identity and purity of this compound should be rigorously confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the substitution pattern on the pyrazole ring and the integrity of the propanoate side chain.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl of the ester.

Conclusion

This compound is a strategically important, yet under-characterized, chemical intermediate. Its value lies not in its own biological activity, but in its potential as a versatile building block for the synthesis of novel, pharmacologically active pyrazole derivatives. This guide has provided a comprehensive overview of its properties, a conceptual framework for its synthesis, and a roadmap for its application in drug discovery programs. For researchers and scientists in the field, this compound represents a valuable tool for the exploration of new chemical entities and the development of next-generation therapeutics.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

-

Gomtsyan, A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660521. Available at: [Link]

-

Kumar, V., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 12(11), 5724-5736. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 983. Available at: [Link]

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International, 36(5), 1-15. Available at: [Link]

-

Sharma, V., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(113), 112047-112065. Available at: [Link]

-

Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 901-922. Available at: [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-194. Available at: [Link]

-

PubChem. (n.d.). methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Babijczuk, K., et al. (2025). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - C7H9BrN2O2 | CSSB00000753623 [chem-space.com]

- 5. PubChemLite - this compound (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Structural Analysis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: An Integrated Spectroscopic and Crystallographic Guide

Abstract: This technical guide provides an in-depth structural analysis of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted pyrazole, its precise molecular architecture is critical for understanding its reactivity, potential biological activity, and utility as a synthetic building block. This document moves beyond a simple recitation of data, offering a causal explanation for the application of core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. We will explore not only the data generated but also the rationale behind the experimental design and the synergistic relationship between these methods for unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and practical understanding of small molecule characterization.

Introduction: The Imperative for Structural Certainty

Substituted pyrazoles are a cornerstone of modern synthetic chemistry, renowned for their diverse pharmacological activities.[1] The title compound, this compound (Molecular Formula: C₇H₉BrN₂O₂), combines the pyrazole core with a propanoate side chain, presenting a versatile scaffold for further chemical modification.[2][3] The presence and position of the bromine atom, the N-alkylation pattern, and the ester functionality are key determinants of its chemical behavior. An erroneous structural assignment at this stage can lead to significant wasted resources in downstream applications.

Therefore, a multi-faceted analytical approach is not merely recommended; it is essential. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the covalent carbon-hydrogen framework in the solution state, mass spectrometry provides the exact molecular weight and fragmentation clues, infrared spectroscopy identifies the key functional groups, and X-ray crystallography offers an unambiguous snapshot of the molecule's three-dimensional arrangement in the solid state. This guide will demonstrate how these techniques, when used in concert, create a self-validating system for structural elucidation.

Caption: Integrated approach for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

Expertise & Causality: NMR is the cornerstone of small molecule characterization because it provides direct, through-bond information about the connectivity of magnetically active nuclei (primarily ¹H and ¹³C). The choice to run both ¹H and ¹³C NMR is deliberate: ¹H NMR is rapid and reveals proton environments and neighbor relationships (spin-spin coupling), while ¹³C NMR confirms the number and electronic environment of unique carbon atoms, providing a complete carbon backbone.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. The predictions below are based on established chemical shift ranges for pyrazole derivatives and alkyl esters.[4][5]

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC-MS) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to ensure reproducible fragmentation patterns that can be compared to library data.

-

Analysis: Scan a mass range from m/z 40 to 400.

-

Data Interpretation: Identify the molecular ion peak and its characteristic bromine isotope pattern. Analyze the major fragment ions and propose fragmentation mechanisms consistent with the known structure. For HRMS, use a technique like Electrospray Ionization (ESI) and compare the measured exact mass to the calculated mass to confirm the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. The principle is that specific bonds vibrate at characteristic frequencies. For this molecule, the most critical vibration is the C=O stretch of the ester, which is expected to be a strong, sharp band in a predictable region. Its presence or absence is a crucial first-pass check of a successful synthesis.

Predicted IR Absorption Bands

The IR spectrum will be dominated by the strong ester carbonyl stretch, along with characteristic absorptions for the pyrazole ring and C-H bonds.

Table 3: Predicted Characteristic IR Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~3100-3150 | C-H stretch (aromatic) | Medium | Corresponds to the C-H bonds on the pyrazole ring. [6] |

| ~2850-2960 | C-H stretch (aliphatic) | Medium | Corresponds to the CH₂ and CH₃ groups of the propanoate chain. |

| ~1735-1750 | C=O stretch (ester) | Strong, Sharp | A highly characteristic and intense band for saturated esters. [7] |

| ~1500-1600 | C=N, C=C stretch | Medium-Strong | Overlapping bands from the pyrazole ring vibrations. [8] |

| ~1150-1250 | C-O stretch (ester) | Strong | Characteristic C-O single bond stretch in the ester group. |

| ~600-800 | C-Br stretch | Medium-Weak | Found in the fingerprint region. |

Experimental Protocol: Fourier-Transform IR (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Collection: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: Definitive Solid-State Structure

Expertise & Causality: While other techniques provide inferential structural data, single-crystal X-ray crystallography provides direct, unambiguous evidence of atomic positions in three-dimensional space. This allows for the precise determination of bond lengths, bond angles, and, critically, the intermolecular interactions that govern the crystal packing. [9]Although a published structure for this specific molecule is not available, the protocol for its determination is standardized, and analysis of related structures allows for an educated prediction of its solid-state behavior. For instance, studies on other 4-halogenated pyrazoles reveal common packing motifs like hydrogen-bonded trimers or catemeric chains, which are crucial for understanding physical properties like melting point and solubility. [10]

Expected Structural Parameters and Intermolecular Interactions

-

Molecular Geometry: The pyrazole ring is expected to be planar. The propanoate side chain will adopt a low-energy conformation.

-

Crystal Packing: The packing will likely be dominated by weak intermolecular interactions. Given the absence of strong hydrogen bond donors, interactions such as C-H···O or C-H···N hydrogen bonds, dipole-dipole interactions from the ester, and potentially halogen bonding involving the bromine atom are anticipated to play a role. [11]

Experimental Protocol: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray crystallography.

-

Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes).

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å) as the crystal is rotated. [11]4. Structure Solution: The collected diffraction intensities are integrated and corrected for experimental factors. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a full-matrix least-squares method on F². [11]Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final structure is validated using software tools to check for geometric consistency and potential errors. The data is often deposited in a crystallographic database.

Conclusion

The structural analysis of this compound is a clear illustration of the power of an integrated analytical strategy. NMR spectroscopy provides the fundamental 2D map of the molecule, mass spectrometry confirms its mass and elemental formula, and IR spectroscopy verifies the presence of key functional groups. Finally, X-ray crystallography offers the ultimate confirmation with a precise 3D model. No single technique provides the complete picture, but together they form a robust, self-validating system that affords absolute confidence in the molecular structure, a prerequisite for any further research or development endeavor.

References

-

ResearchGate. (2020). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. (1969). A vibrational assignment for pyrazole. Available at: [Link]

-

ResearchGate. (2015). Supplementary Materials The ¹H-NMR and ¹³C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available at: [Link]

-

Journal of Chemical Sciences. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]

-

Thieme. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

-

ResearchGate. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Available at: [Link]

-

National Institutes of Health. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c]t[6][8][12]riazines. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Available at: [Link]

-

ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Available at: [Link]

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Available at: [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Available at: [Link]

-

Chemspace. (n.d.). This compound. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The ¹H NMR spectrum of methyl propanoate. Available at: [Link]

-

ResearchGate. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

Royal Society of Chemistry. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Available at: [Link]

-

Molecules. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - C7H9BrN2O2 | CSSB00000753623 [chem-space.com]

- 3. PubChemLite - this compound (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of N-Alkylated Pyrazoles: Strategies, Mechanisms, and Practical Applications

Abstract

N-alkylated pyrazoles represent a cornerstone of modern medicinal chemistry and agrochemical development, forming the core scaffold of numerous blockbuster drugs and high-value compounds.[1][2] The synthesis of these vital heterocycles, however, is dominated by a fundamental challenge: achieving regioselectivity in the alkylation of unsymmetrically substituted pyrazole rings.[1][3] The similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) often lead to the formation of isomeric mixtures that are difficult to separate, complicating synthetic routes and reducing overall efficiency.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for N-alkylated pyrazole synthesis. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, focusing on the interplay of steric, electronic, and conditional factors that govern regiochemical outcomes. We will explore foundational direct alkylation techniques, advanced green methodologies such as phase-transfer catalysis and ionic liquid-mediated reactions, and cutting-edge enzymatic systems that offer unprecedented levels of selectivity.[4][5][6] This guide includes detailed, field-proven protocols, comparative data tables, and mechanistic diagrams to serve as a practical and authoritative resource for navigating the complexities of N-alkylated pyrazole synthesis.

Introduction: The Significance of the N-Alkylated Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic and structural properties make it a "privileged structure" in drug discovery, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking. The functionalization of the pyrazole core, particularly through N-alkylation, is a critical step in tuning the molecule's pharmacokinetic and pharmacodynamic profile.

Prevalence in Medicinal Chemistry and Agrochemicals

N-alkylated pyrazoles are integral to a vast array of commercially successful pharmaceuticals. Notable examples include Pfizer's Sildenafil (Viagra) for treating erectile dysfunction and Celecoxib (Celebrex), a non-steroidal anti-inflammatory drug (NSAID).[7][8] The pyrazole core is also a key component in numerous agents with anticancer, antimicrobial, anticonvulsant, and analgesic properties, highlighting its remarkable versatility.[2][9][10] This widespread application continually fuels research into new and more efficient synthetic methodologies.[11]

The Central Synthetic Challenge: Regioselectivity

For an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), the two ring nitrogens, N1 and N2, are electronically and sterically distinct. Direct alkylation can therefore produce two different regioisomers. The primary challenge in pyrazole synthesis is to control the reaction to selectively produce the desired isomer.[1][3] This regioselectivity is not arbitrary; it is governed by a delicate balance of several key factors:

-

Steric Effects: The steric bulk of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent itself is often the dominant factor. Alkylation preferentially occurs at the less sterically hindered nitrogen atom.[3][9]

-

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogens, thereby influencing the reaction pathway.[3]

-

Reaction Conditions: The choice of base, solvent, temperature, and even the cation of the base can dramatically influence or even switch the regioselectivity of the alkylation.[1][3]

Foundational Strategies: Direct N-Alkylation with Alkyl Halides

The most common and straightforward method for N-alkylation involves the reaction of an NH-pyrazole with an alkyl halide in the presence of a base. This reaction typically proceeds via an SN2 mechanism, where the deprotonated pyrazolate anion acts as the nucleophile.

The Decisive Role of Reaction Conditions

While the reagents are simple, the outcome is highly dependent on the conditions. Combinations like potassium carbonate in dimethyl sulfoxide (DMSO) or sodium hydride in tetrahydrofuran (THF) have been shown to favor N1-alkylation for many substrates.[3][12] The rationale is that stronger bases in polar aprotic solvents generate a "free" pyrazolate anion, where the reaction is primarily under steric control, favoring attack at the less hindered N1 position. Conversely, weaker bases or conditions that promote ion-pairing can sometimes alter this selectivity.

A magnesium-catalyzed approach has been developed that provides high regioselectivity for the N2-alkylated product.[13] This method, using MgBr₂, demonstrates how changing the counter-ion can fundamentally redirect the reaction outcome, likely through a chelation-controlled mechanism.[13]

Tabular Summary: Comparison of Direct Alkylation Conditions

| Method/Catalyst | Alkylating Agent | Base/Solvent | Predominant Isomer | Yield (%) | Regioisomeric Ratio (N1:N2 or N2:N1) | Reference |

| Standard Basic | Alkyl Halides | K₂CO₃ / DMSO | N1 | High | Varies (Steric Control) | [12] |

| Mg-Catalyzed | α-Bromoacetates | MgBr₂ / i-PrOAc | N2 | 44-90% | 76:24 to 99:1 (N2:N1) | [13] |

| Michael Addition | Acrylonitrile | Catalyst-Free | N1 | >90% | >99.9:1 (N1:N2) | [14][15] |

| Acid-Catalyzed | Trichloroacetimidates | CSA / DCE | Major (Steric) | 37-92% | 2.5:1 (Steric Control) | [9] |

Detailed Protocol: Magnesium-Catalyzed N2-Regioselective Alkylation[14]

This protocol describes a method to achieve high selectivity for the N2 isomer, a traditionally more challenging target.

Materials:

-

3-Substituted Pyrazole (1.0 equiv)

-

α-Bromoacetate or α-Bromoacetamide (1.2 equiv)

-

Magnesium Bromide (MgBr₂) (20 mol%)

-

Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Isopropyl Acetate (i-PrOAc) as solvent

Procedure:

-

To a solution of the 3-substituted pyrazole in isopropyl acetate, add MgBr₂ (20 mol%).

-

Stir the mixture for 10 minutes at room temperature.

-

Add the alkylating agent (1.2 equiv) followed by DIPEA (2.0 equiv).

-

Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated solution of NH₄Cl in methanol.

-

Concentrate the resulting solution to dryness.

-

Add water to the residue and extract the product with isopropyl acetate (4x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N2-alkylated pyrazole.[13]

Advanced and Green Methodologies

In response to the growing need for sustainable chemistry, several alternative methods have been developed that reduce solvent waste and improve efficiency.

Phase-Transfer Catalysis (PTC): An Efficient, Solvent-Free Approach

Phase-transfer catalysis offers a powerful and often solvent-free method for N-alkylation.[16] In this system, a catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether) transports the pyrazolate anion from a solid or aqueous phase into an organic phase where it can react with the alkyl halide.[6][16] This technique is convenient, mild, and generally results in exclusive N-alkylation with high yields.[16]

Ionic Liquids (ILs) as Catalytic Media

Ionic liquids (ILs) are salts with low melting points that can act as both solvent and catalyst.[5][17] For N-alkylation, ILs such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have been shown to be highly effective.[5][17] Their unique properties, including high thermal stability and the ability to solubilize diverse reactants, can lead to higher yields and faster reaction rates compared to conventional organic solvents.[5] Furthermore, ILs can often be recovered and reused, adding to the green credentials of the process.

Detailed Protocol: N-Alkylation in an Ionic Liquid[6]

Materials:

-

3,5-Dimethyl-1H-pyrazole (2 mmol, 1.0 equiv)

-

1-Bromobutane (2.4 mmol, 1.2 equiv)

-

Potassium Hydroxide (KOH) (2.4 mmol, 1.2 equiv)

-

[BMIM][BF₄] (2.2 mmol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 3,5-dimethyl-1H-pyrazole, KOH, and [BMIM][BF₄].

-

Using a syringe, add the 1-bromobutane to the flask.

-

Attach a reflux condenser and place the flask in a pre-heated oil bath at 80 °C.

-

Stir the mixture vigorously for 2 hours.

-

After cooling to room temperature, extract the product directly from the reaction mixture with diethyl ether.

-

The ionic liquid phase can be retained for potential reuse.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-alkylated product.[5]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[10][18] By using microwave irradiation, reaction times for pyrazole synthesis and alkylation can be dramatically reduced from hours to mere minutes, often with improved yields and cleaner reaction profiles.[19][20][21] This high-speed synthesis is particularly valuable in drug discovery for the rapid generation of compound libraries.

Alternative Electrophiles and Catalytic Systems

Moving beyond alkyl halides opens up new avenues for N-alkylation with different reactivity and selectivity profiles.

Acid-Catalyzed Alkylation with Trichloroacetimidates

As an alternative to standard basic conditions, N-alkylation can be achieved using trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[9][22] This methodology is effective for generating N-alkyl pyrazoles from benzylic, phenethyl, and benzhydryl trichloroacetimidates.[9] For unsymmetrical pyrazoles, the reaction provides a mixture of regioisomers, with the major product being controlled by sterics.[9] This approach is valuable as it avoids the use of strong bases and high temperatures.

Detailed Protocol: CSA-Catalyzed Alkylation with a Trichloroacetimidate[10]

Materials:

-

Pyrazole (1.0 equiv)

-

Trichloroacetimidate (1.0 equiv)

-

Camphorsulfonic Acid (CSA) (0.2 equiv)

-

Dry 1,2-Dichloroethane (DCE) to form a 0.25 M solution

Procedure:

-

Charge a round-bottom flask with the pyrazole, trichloroacetimidate, and CSA under an argon atmosphere.

-

Add dry DCE via syringe to achieve a 0.25 M concentration.

-

Stir the reaction at room temperature for 4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the N-alkylated pyrazole(s).[9]

The Forefront of Selectivity: Enzymatic N-Alkylation

Perhaps the most significant recent advance in achieving regiocontrol is the use of engineered enzymes.[4][23] Researchers have developed a catalyst-controlled pyrazole alkylation using a cyclic two-enzyme cascade. In this system, one promiscuous enzyme uses simple haloalkanes (e.g., iodomethane) to generate non-natural S-adenosyl-l-methionine (SAM) analogues. A second, engineered methyltransferase then transfers the alkyl group to the pyrazole substrate with exceptionally high selectivity.[4] This biocatalytic method has achieved unprecedented regioselectivities of >99% and can even distinguish between pyrazole tautomers differing only by the position of a methyl group.[4][23]

Conclusion and Future Outlook

The synthesis of N-alkylated pyrazoles has evolved significantly from foundational direct alkylation methods to highly sophisticated and selective catalytic systems. While direct alkylation under basic conditions remains a workhorse in the field, the primary challenge of regioselectivity has driven innovation across multiple fronts. Green methodologies employing phase-transfer catalysis and ionic liquids offer more sustainable routes, while microwave-assisted synthesis provides a crucial tool for accelerating research timelines.

The future of N-alkylated pyrazole synthesis will likely focus on expanding the scope and practicality of highly selective methods. The development of new catalytic systems, whether metal-based, organocatalytic, or enzymatic, will be paramount. The enzymatic approach, in particular, demonstrates the potential for achieving near-perfect regiocontrol, and expanding the substrate scope of these biocatalysts is a promising frontier. As the demand for structurally complex and diverse pyrazole-containing molecules in medicine and materials continues to grow, the development of robust, predictable, and selective N-alkylation strategies will remain a high-priority area of chemical research.

References

- F. G. Guimaraes, et al. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS.

- ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.

- A. A. Vasilev, et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- M. Obkircher, et al. (n.d.). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.

- C. F. H. Afonso, et al. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Elsevier.

- S. Singh, et al. (n.d.). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI.

- ResearchGate. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF.

- N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.

- S. S. Elmorsy, et al. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. ResearchGate.

- ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination.

- BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles.

- B. D. Williams, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.

- A. A. G. Fadeev, et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.

- ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF.

- Y. Kong, et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.

- ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles.

- ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones.

- B. D. Williams, et al. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

- ResearchGate. (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.

- E. S. G. M. El-Meligie, et al. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science.

- PubMed. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents.

- S. Singh, et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- A. A. El-Sayed, et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.

- N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.

- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- M. Obkircher, et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed.

- ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.

- S. Singh, et al. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond.

- A. A. G. Fadeev, et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.

- J. A. McCubbin, et al. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Intermediate: A Guide to the Synthetic Utility of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a privileged structure. Within this class of compounds, methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS No. 1007517-46-5) has emerged as a highly versatile and valuable synthetic intermediate. This technical guide provides an in-depth exploration of its synthesis, properties, and, most importantly, its application in the construction of complex molecular architectures, particularly in the realm of kinase inhibitor synthesis.

This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual understanding and practical, field-proven protocols to leverage the full potential of this key building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective use. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1007517-46-5 | [1] |

| Molecular Formula | C₇H₉BrN₂O₂ | [1][2] |

| Molecular Weight | 233.06 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2] |

| IUPAC Name | This compound | [2] |

| Storage Temperature | Room Temperature | [2] |

Predicted ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 4.35 (t, J=7.0 Hz, 2H, N-CH₂), 3.68 (s, 3H, O-CH₃), 2.90 (t, J=7.0 Hz, 2H, CH₂-COO).

Predicted ¹³C NMR (CDCl₃, 101 MHz): δ 171.5 (C=O), 140.0 (pyrazole-C), 128.0 (pyrazole-C), 92.0 (pyrazole-C-Br), 52.0 (O-CH₃), 48.0 (N-CH₂), 34.0 (CH₂-COO).[3][4][5][6][7]

Synthesis of this compound: A Michael Addition Approach

The most direct and efficient route to this compound is through a Michael addition reaction between 4-bromopyrazole and methyl acrylate. This conjugate addition is a powerful C-N bond-forming reaction, favored for its atom economy and generally mild conditions.

Mechanistic Insight

The reaction proceeds via the deprotonation of the pyrazole N-H by a suitable base, generating a pyrazolate anion. This nucleophilic anion then attacks the β-carbon of the electron-deficient methyl acrylate, followed by protonation to yield the final product. The choice of base is critical to ensure efficient deprotonation without promoting polymerization of the acrylate.

Sources

- 1. This compound - C7H9BrN2O2 | CSSB00000753623 [chem-space.com]

- 2. This compound | 1007517-46-5 [sigmaaldrich.com]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. mdpi.com [mdpi.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

The Art of Connection: Detailed Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The ability to functionalize this privileged scaffold is paramount in the quest for novel drug candidates. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and relatively mild conditions. This guide provides an in-depth exploration of protocols for the Suzuki coupling of 4-bromo-pyrazoles, offering not just step-by-step instructions, but also the underlying chemical principles and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Foundational Chemistry: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (in our case, a 4-bromo-pyrazole) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a well-established catalytic cycle, the understanding of which is crucial for rational optimization and troubleshooting.[1][2][3][4]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-pyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step and can be influenced by the electron density of the pyrazole ring and the steric environment around the bromine atom.[5]

-

Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[6][7]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][4]

Strategic Considerations for Coupling with 4-Bromo-Pyrazoles

The electronic nature and substitution pattern of the 4-bromo-pyrazole substrate significantly impact the reaction's success.

-

N-H vs. N-Substituted Pyrazoles: Unprotected N-H pyrazoles can be challenging substrates. The acidic proton can interfere with the base and the lone pair on the nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[8] In some cases, N-protection (e.g., with a Boc or benzyl group) can circumvent these issues and prevent side reactions like dehalogenation.[4] However, successful couplings with unprotected N-H pyrazoles have been reported, often requiring careful selection of the catalyst and base.[8]

-

Electron-Donating and Withdrawing Groups: Substituents on the pyrazole ring influence the ease of oxidative addition. Electron-withdrawing groups can render the C-Br bond more susceptible to cleavage, facilitating this step.[9] Conversely, electron-donating groups can make oxidative addition more challenging.

-

Steric Hindrance: Bulky substituents near the bromine atom or on the boronic acid coupling partner can impede the approach of the palladium catalyst, slowing down the reaction. In such cases, employing ligands with a larger bite angle or increasing the reaction temperature may be necessary.[10][11]

Curated Protocols for the Suzuki Coupling of 4-Bromo-Pyrazoles

The following protocols provide a starting point for the Suzuki coupling of 4-bromo-pyrazoles. Optimization may be required based on the specific substrates used.

Protocol 1: General Conditions for Aryl and Heteroaryl Boronic Acids

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

4-Bromo-pyrazole (1.0 eq)

-

Aryl/Heteroaryl boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the 4-bromo-pyrazole, boronic acid, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.[6][12]

Materials:

-

4-Bromo-pyrazole (1.0 eq)

-

Boronic acid (1.1-1.3 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Solvent (e.g., DMF/H₂O 1:1 or EtOH/H₂O 1:1)[1]

-

Microwave vial with a stir bar

Procedure:

-

In a microwave vial, combine the 4-bromo-pyrazole, boronic acid, palladium catalyst, and base.

-

Add the solvent system.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

-

After cooling, work up the reaction as described in Protocol 1.

Comparative Data of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following table summarizes various conditions reported for the coupling of 4-bromo-pyrazoles and related heteroaryl bromides.

| Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Varies | [13] |

| Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ (2.0) | Toluene/H₂O | 80-100 | Varies | Good | [3] |

| XPhos Pd G2 | - | Varies | Varies | Varies | Varies | Good | [14] |

| Pd(dppf)Cl₂ (1) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | Varies | Good | [15] |

| Pd(OAc)₂ | Buchwald Ligands | KF or K₃PO₄ | THF or Toluene | RT-100 | Varies | High | [16] |

| Pyridine-Pyrazole/Pd(II) (0.1) | - | KOH (2.0) | EtOH/H₂O (1:1) | 120 (MW) | 0.33 | High | [1] |

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This section addresses common problems and provides systematic solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low to No Yield | - Inactive catalyst or ligand.- Insufficiently degassed solvent.- Impure reagents.- Inappropriate base or solvent. | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of the solvent.- Verify the purity of starting materials.- Screen different bases and solvents.[17][18][19][20] |

| Dehalogenation | - Formation of a palladium-hydride species.- Strong base or protic solvent.- High reaction temperature. | - Switch to a weaker base (e.g., K₂CO₃, KF).- Use anhydrous aprotic solvents.- Lower the reaction temperature.- Employ bulkier, electron-rich ligands (e.g., SPhos, XPhos).[2][3][4] |

| Protodeboronation | - Decomposition of the boronic acid.- Strong base in aqueous media. | - Use a milder base (e.g., KF).- Employ anhydrous conditions.- Use more stable boronic esters (e.g., pinacol esters).- Shorten the reaction time.[18][21] |

| Homocoupling of Boronic Acid | - Presence of oxygen.- Use of a Pd(II) precatalyst without complete reduction. | - Ensure a strictly inert atmosphere.- Use a Pd(0) source or ensure complete in situ reduction of the Pd(II) precatalyst. |

Conclusion